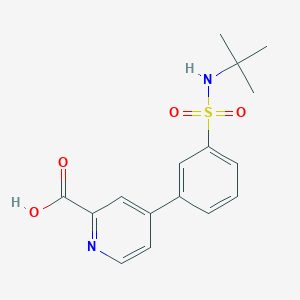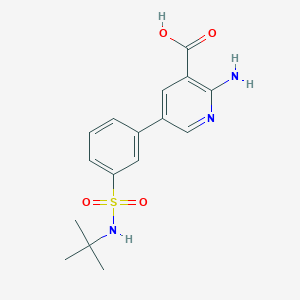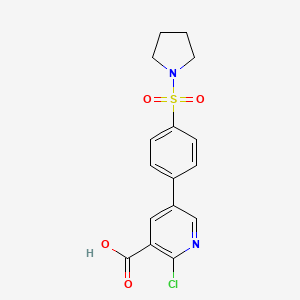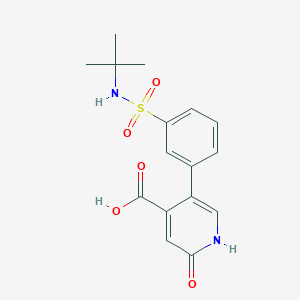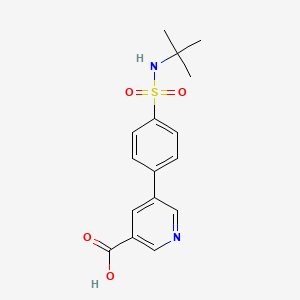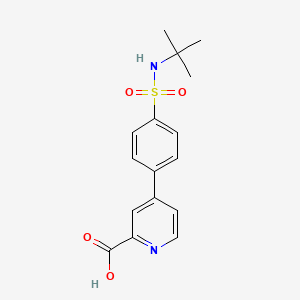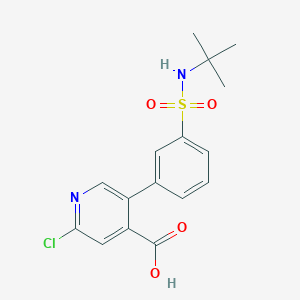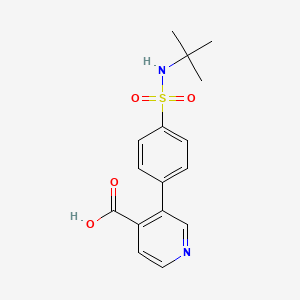
3-(4-t-Butylsulfamoylphenyl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-t-Butylsulfamoylphenyl)isonicotinic acid is a chemical compound that belongs to the class of isonicotinic acid derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The presence of the t-butylsulfamoyl group in the phenyl ring adds unique properties to the compound, making it a subject of interest in various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-t-Butylsulfamoylphenyl)isonicotinic acid typically involves the reaction of isonicotinic acid with 4-t-butylsulfamoylphenyl derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
化学反応の分析
Types of Reactions
3-(4-t-Butylsulfamoylphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
3-(4-t-Butylsulfamoylphenyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in treating tuberculosis and other bacterial infections.
Industry: Used in the development of new materials with specific properties
作用機序
The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The compound is known to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the death of the bacterial cells. The molecular targets include enzymes involved in the fatty acid synthesis pathway, such as InhA and KasA .
類似化合物との比較
Similar Compounds
Isonicotinic acid hydrazide: Known for its use in treating tuberculosis.
Nicotinic acid: Used as a vitamin supplement and in the treatment of hyperlipidemia.
2,6-Dichloroisonicotinic acid: Used as a plant immunity inducer
Uniqueness
3-(4-t-Butylsulfamoylphenyl)isonicotinic acid is unique due to the presence of the t-butylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and increases its lipophilicity, making it more effective in penetrating cell membranes and reaching its molecular targets .
特性
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-6-4-11(5-7-12)14-10-17-9-8-13(14)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELLOUMXWMIOOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
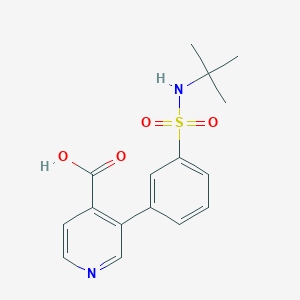
![6-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid](/img/structure/B6395329.png)
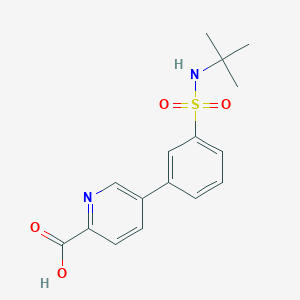
![5-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid](/img/structure/B6395349.png)
